molecular formula C17H13F3N4OS B2713018 N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396757-20-2

N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2713018
CAS RN: 1396757-20-2
M. Wt: 378.37
InChI Key: OFETWIWVVJDWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It includes a pyridine ring, a benzo[d]thiazole ring, a trifluoromethyl group, and an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the pyridine ring might undergo electrophilic substitution, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

properties

IUPAC Name

N-pyridin-3-yl-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)12-4-1-5-13-14(12)23-16(26-13)24-8-10(9-24)15(25)22-11-3-2-6-21-7-11/h1-7,10H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFETWIWVVJDWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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